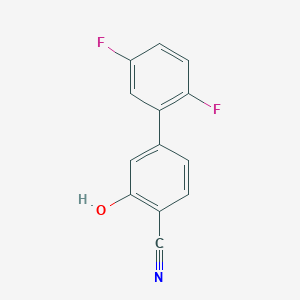
3-Cyano-5-(2,5-difluorophenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyano-5-(2,5-difluorophenyl)phenol, 95% (3-CN-2,5-dFP) is a compound belonging to the class of organic compounds known as phenols. It is a white to off-white crystalline solid with a melting point of approximately 150°C. 3-CN-2,5-dFP is widely used in scientific research due to its unique properties. It is used in a variety of laboratory experiments and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
3-Cyano-5-(2,5-difluorophenyl)phenol, 95% is a phenolic compound that has been shown to act as an antioxidant. It has been shown to scavenge free radicals and reduce oxidative stress in cells. It has also been shown to inhibit the activity of certain enzymes, including cytochrome P450 and monoamine oxidase.
Biochemical and Physiological Effects
3-Cyano-5-(2,5-difluorophenyl)phenol, 95% has been studied extensively for its biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects. It has been shown to reduce inflammation in cells, as well as to reduce the levels of certain inflammatory cytokines. It has also been shown to reduce oxidative stress in cells, as well as to reduce the levels of certain reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
3-Cyano-5-(2,5-difluorophenyl)phenol, 95% has several advantages for laboratory experiments. It is a relatively inexpensive compound and is easily synthesized. It is also a relatively stable compound and has a high melting point. However, it does have some limitations. It is a relatively toxic compound and should be handled with care. It is also not very soluble in water, so it may not be suitable for some experiments.
Orientations Futures
There are several potential future directions for research involving 3-Cyano-5-(2,5-difluorophenyl)phenol, 95%. These include further investigation of its biochemical and physiological effects, as well as its potential applications in drug development. Additionally, further research could be conducted to investigate its potential as an antioxidant and anti-inflammatory agent. Finally, further research could be conducted to investigate its potential as a catalyst in organic synthesis.
Méthodes De Synthèse
3-Cyano-5-(2,5-difluorophenyl)phenol, 95% can be synthesized by a two-step process. The first step involves the reaction of 4-nitrobenzaldehyde with 2,5-difluorophenylmagnesium bromide in the presence of a base such as sodium hydroxide. The second step involves the reaction of the resulting 4-nitro-2,5-difluorophenol with sodium cyanide in the presence of a base such as sodium hydroxide.
Applications De Recherche Scientifique
3-Cyano-5-(2,5-difluorophenyl)phenol, 95% has a wide range of applications in scientific research. It is used in the synthesis of various compounds, including pharmaceuticals, pesticides, and other organic compounds. It is also used as a reagent in various biochemical and physiological experiments. It has been used to study the effects of oxidative stress on cells and to investigate the mechanisms of action of various drugs.
Propriétés
IUPAC Name |
3-(2,5-difluorophenyl)-5-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2NO/c14-10-1-2-13(15)12(6-10)9-3-8(7-16)4-11(17)5-9/h1-6,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDCZYLAAKCKCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CC(=CC(=C2)C#N)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684742 |
Source


|
| Record name | 2',5'-Difluoro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-(2,5-difluorophenyl)phenol | |
CAS RN |
1261983-02-1 |
Source


|
| Record name | 2',5'-Difluoro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














